2-(1,3-Benzothiazol-2-yl)ethanamine hydrochloride
Overview
Description
2-(1,3-Benzothiazol-2-yl)ethanamine hydrochloride is a chemical compound with the molecular formula C9H11N2S·HCl. It is a derivative of benzothiazole, an aromatic heterocyclic compound known for its diverse applications in various fields, including medicinal chemistry, materials science, and industrial processes .
Scientific Research Applications
2-(1,3-Benzothiazol-2-yl)ethanamine hydrochloride has a wide range of applications in scientific research:
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 2-(1,3-Benzothiazol-2-yl)ethanamine hydrochloride are Mycobacterium tuberculosis and GABA (A) alpha-1, glutamate, GABA (A) delta receptors and Na/H exchanger . These targets play a crucial role in the pathogenesis of tuberculosis and epilepsy respectively.
Mode of Action
The compound interacts with its targets by inhibiting the growth of Mycobacterium tuberculosis . In the case of epilepsy, it exhibits good binding properties with epilepsy molecular targets such as GABA (A) alpha-1, glutamate, GABA (A) delta receptors and Na/H exchanger .
Biochemical Pathways
It is known that the compound interferes with the normal functioning of mycobacterium tuberculosis and epilepsy molecular targets, leading to downstream effects that inhibit the growth of the bacteria and control seizures .
Pharmacokinetics
A computational study was carried out for the calculation of the pharmacophore pattern and prediction of pharmacokinetic properties .
Result of Action
The result of the action of this compound is the inhibition of the growth of Mycobacterium tuberculosis, making it a potential anti-tubercular compound . In epilepsy, it showed protection in the 6 Hz psychomotor seizure test .
Preparation Methods
The synthesis of 2-(1,3-Benzothiazol-2-yl)ethanamine hydrochloride typically involves the following steps:
Cyclization of 2-aminothiophenols: This step involves the reaction of 2-aminothiophenols with acid chlorides to form the benzothiazole ring.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Chemical Reactions Analysis
2-(1,3-Benzothiazol-2-yl)ethanamine hydrochloride undergoes various chemical reactions, including:
Comparison with Similar Compounds
2-(1,3-Benzothiazol-2-yl)ethanamine hydrochloride can be compared with other benzothiazole derivatives, such as:
2-(1,3-Benzoxazol-2-yl)ethanamine hydrochloride: This compound has a similar structure but contains an oxygen atom in place of the sulfur atom in the benzothiazole ring.
Ethoxzolamide: A clinically approved antimicrobial drug containing a benzothiazole moiety.
Dimazole: Another antimicrobial drug with a benzothiazole structure.
These compounds share similar chemical properties and biological activities but differ in their specific applications and mechanisms of action.
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)ethanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2S.ClH/c10-6-5-9-11-7-3-1-2-4-8(7)12-9;/h1-4H,5-6,10H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEAXSLJBPLFBCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CCN.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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